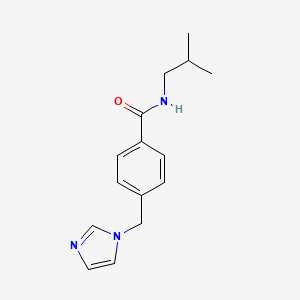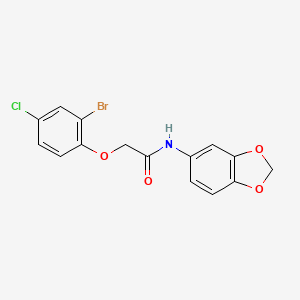
4-(1H-imidazol-1-ylmethyl)-N-isobutylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-imidazol-1-ylmethyl)-N-isobutylbenzamide, also known as Ro 15-4513, is a chemical compound that belongs to the class of benzamides. It is a potent and selective antagonist of the GABAA receptor, which is a major neurotransmitter receptor in the central nervous system. Ro 15-4513 has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and neuroscience.
作用機序
4-(1H-imidazol-1-ylmethyl)-N-isobutylbenzamide 15-4513 acts as a competitive antagonist of the GABAA receptor, which means that it binds to the same site on the receptor as the endogenous neurotransmitter GABA. By binding to this site, this compound 15-4513 prevents GABA from binding and activating the receptor, which leads to a decrease in the inhibitory tone of the GABAergic system. This, in turn, can lead to various behavioral and cognitive effects, depending on the specific brain region and receptor subtype involved.
Biochemical and Physiological Effects
This compound 15-4513 has been shown to have a wide range of biochemical and physiological effects, depending on the specific experimental conditions. In general, it has been shown to decrease the inhibitory tone of the GABAergic system, which can lead to increased excitability and altered neuronal activity. This can result in various behavioral and cognitive effects, such as increased anxiety, impaired learning and memory, and altered motor function.
実験室実験の利点と制限
4-(1H-imidazol-1-ylmethyl)-N-isobutylbenzamide 15-4513 has several advantages as a tool for scientific research. It is a potent and selective antagonist of the GABAA receptor, which makes it an ideal tool for investigating the function of this receptor in the brain. It has also been extensively studied in various experimental paradigms, which makes it a well-established tool for scientific research.
However, this compound 15-4513 also has some limitations as a research tool. It has been shown to have off-target effects on other neurotransmitter receptors, which can complicate the interpretation of experimental results. It also has limited solubility in water, which can make it difficult to administer in certain experimental paradigms.
将来の方向性
There are several future directions for research on 4-(1H-imidazol-1-ylmethyl)-N-isobutylbenzamide 15-4513 and its potential applications in scientific research. One area of interest is the development of more selective GABAA receptor antagonists that can be used to investigate the function of specific receptor subtypes. Another area of interest is the investigation of the effects of GABAA receptor antagonism on various disease states, such as epilepsy, anxiety disorders, and addiction. Finally, there is a need for more research on the off-target effects of this compound 15-4513 and other GABAA receptor antagonists, in order to better understand their mechanisms of action and potential side effects.
合成法
4-(1H-imidazol-1-ylmethyl)-N-isobutylbenzamide 15-4513 can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The most commonly used method involves the reaction of 4-chloro-N-isobutylbenzamide with 1H-imidazole in the presence of a base such as potassium carbonate. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
4-(1H-imidazol-1-ylmethyl)-N-isobutylbenzamide 15-4513 has been widely used in scientific research as a tool to study the GABAA receptor and its role in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the receptor, which makes it an ideal tool for investigating the function of this receptor in the brain. This compound 15-4513 has been used in numerous studies to investigate the effects of GABAA receptor antagonism on various behavioral, cognitive, and neurochemical processes.
特性
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-12(2)9-17-15(19)14-5-3-13(4-6-14)10-18-8-7-16-11-18/h3-8,11-12H,9-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUFAJUEIDKJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)CN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6057804.png)
![1-[cyclohexyl(methyl)amino]-3-[3-({[2-(2-furyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6057817.png)

![2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6057834.png)
![2-[(dibutylamino)methyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B6057837.png)


![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6057874.png)
![N'-[2-cyano-1-(dimethylamino)-2-nitrovinyl]-N,N-dimethylimidoformamide](/img/structure/B6057875.png)
![1-(7-hydroxy-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B6057879.png)
![N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-4-methoxy-3-nitrobenzamide](/img/structure/B6057880.png)
![3-(acetylamino)-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}benzamide](/img/structure/B6057885.png)
![methyl 2-({[2-(5-bromo-2-furoyl)hydrazino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B6057890.png)
![2-methyl-1-[(1-propionyl-4-piperidinyl)carbonyl]piperidine](/img/structure/B6057896.png)